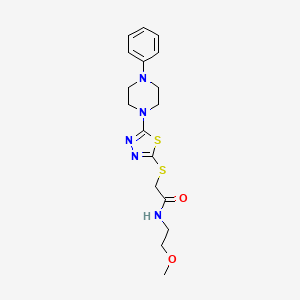

N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-24-12-7-18-15(23)13-25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWDHBPRFCMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The specific compound under study is characterized by the presence of a thiadiazole ring and a phenylpiperazine moiety, which are known to contribute to various pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The structure includes a methoxyethyl group and a thiadiazole ring that enhances its biological activity through specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1105226-25-2 |

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiadiazole ring can lead to enhanced potency against various microbial strains. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticonvulsant Effects

The phenylpiperazine group present in this compound suggests potential anticonvulsant activity. Studies on related compounds have demonstrated their efficacy in reducing seizure frequency in animal models . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Neuroprotective Properties

Recent studies have indicated that thiadiazole derivatives can exhibit neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s . The ability to inhibit AChE suggests that this compound could serve as a lead compound for developing treatments for cognitive disorders.

Study on Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives against a panel of microbial strains. The results showed that modifications in the ring structure significantly affected antimicrobial activity. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria .

Neuroprotective Activity Assessment

In another study focusing on neuroprotective properties, compounds with similar structures were tested for AChE inhibition using Ellman’s method. Results indicated that some derivatives exhibited comparable or superior inhibition compared to standard drugs like donepezil . This suggests potential therapeutic applications for cognitive enhancement.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising results against various cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Antimicrobial Properties

Compounds with the thiadiazole structure have demonstrated significant antimicrobial activities. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics . The presence of the piperazine group enhances the bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents.

Study 1: Anticancer Efficacy

A study published in 2018 evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, several compounds exhibited IC50 values lower than that of doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives. The results indicated that some compounds had minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics like itraconazole . This suggests that modifications to the thiadiazole structure can enhance antimicrobial potency.

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its dual action as both an anticancer and antimicrobial agent positions it well for further research and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often using DMF as a solvent and NaH as a base .

- Step 3 : Thioether linkage formation between the thiadiazole and acetamide groups, employing reagents like CS₂ or thiourea derivatives under reflux conditions .

- Optimization : Yield and purity depend on temperature control (60–80°C), solvent selection (e.g., ethanol for acylation), and purification via column chromatography .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and spatial arrangement (e.g., methoxyethyl and phenylpiperazine signals) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching calculated mass) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S stretch at ~650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of the thiadiazole and piperazine groups .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via HPLC-UV .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by TLC or LC-MS .

- Lipophilicity : Determine logP values via octanol-water partitioning to predict membrane permeability .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action for this compound’s biological activity?

- Methodological Answer :

- Target Identification : Perform kinase inhibition assays or receptor-binding studies (e.g., radioligand displacement for serotonin/dopamine receptors linked to the phenylpiperazine moiety) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map signaling cascades affected by the compound .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies :

- Replace the methoxyethyl group with bulkier alkyl chains to improve lipophilicity and blood-brain barrier penetration .

- Substitute the phenylpiperazine with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .

- Modify the thiadiazole ring to oxadiazole or triazole to alter metabolic stability .

- In Vivo Validation : Test derivatives in disease models (e.g., xenograft tumors for anticancer activity) with pharmacokinetic profiling (AUC, t₁/₂) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability in antimicrobial assays) using statistical tools like RevMan .

- Controlled Variables : Account for solvent effects (DMSO concentration ≤0.1%), incubation time, and batch-to-batch compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.